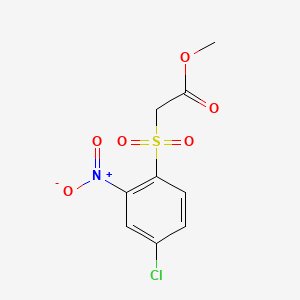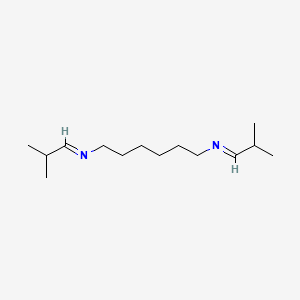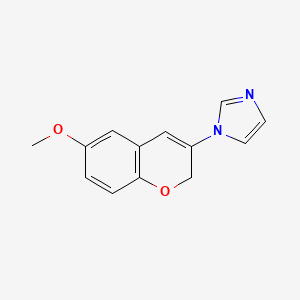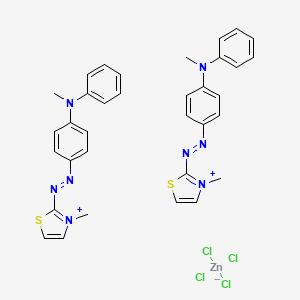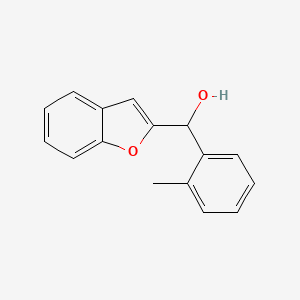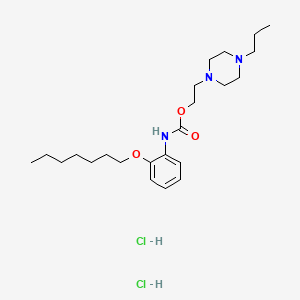
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol is a chemical compound with the molecular formula C6H15NO2 and a molecular weight of 133.1888 g/mol . It is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol typically involves the reaction of dimethylamine with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactors where the reactants are mixed and heated to specific temperatures to ensure complete reaction. The product is then purified using distillation or other separation techniques to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form simpler amines.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce simpler amines .
Applications De Recherche Scientifique
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: The compound is used in biological studies to understand its effects on different biological systems.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(2-Aminoethoxy)ethanol: This compound has similar structural features but differs in its functional groups and applications.
2-(2-Dimethylamino)ethanol: Another similar compound with different functional groups and properties.
Uniqueness
2-(2-(Dimethylamino)-1-((dimethylamino)methyl)ethoxy)ethanol is unique due to its specific combination of functional groups, which gives it distinct chemical and physical properties. This uniqueness makes it suitable for a wide range of applications in various fields .
Propriétés
Numéro CAS |
93940-10-4 |
|---|---|
Formule moléculaire |
C9H22N2O2 |
Poids moléculaire |
190.28 g/mol |
Nom IUPAC |
2-[1,3-bis(dimethylamino)propan-2-yloxy]ethanol |
InChI |
InChI=1S/C9H22N2O2/c1-10(2)7-9(8-11(3)4)13-6-5-12/h9,12H,5-8H2,1-4H3 |
Clé InChI |
MLNYDAYLTYEMME-UHFFFAOYSA-N |
SMILES canonique |
CN(C)CC(CN(C)C)OCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


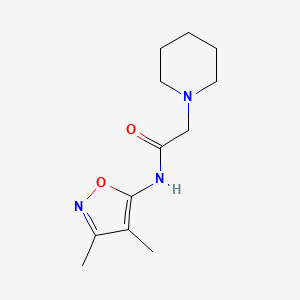


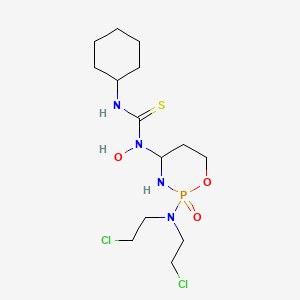
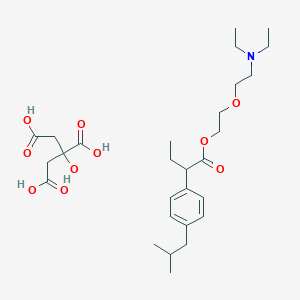
![13-(4-methoxyphenyl)-4-methyl-5-thia-13,14-diazatricyclo[8.4.0.02,6]tetradeca-1(14),2(6),3-trien-12-one](/img/structure/B12699360.png)

